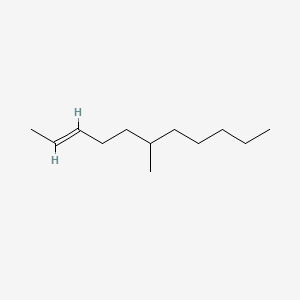

2-Undecene, 6-methyl-, (E)-

Description

Overview of Branched Alkenes in Organic Chemistry

Branched alkenes are characterized by the presence of alkyl groups attached to the main carbon chain that contains the double bond. This branching has profound effects on the physical and chemical properties of the molecule, influencing factors such as boiling point, density, and reactivity.

The introduction of branching in an alkene chain dramatically increases the potential for structural isomerism. Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For a given number of carbon atoms, a branched alkene can have numerous constitutional isomers, where the connectivity of atoms differs, and stereoisomers, where the atoms have the same connectivity but differ in their spatial arrangement. This diversity is a cornerstone of the vastness of organic chemistry.

Importance of Specific Alkene Geometries, with Emphasis on (E)-Configuration

The geometry of a double bond is described using the E/Z notation, which is based on the Cahn-Ingold-Prelog priority rules. The '(E)' configuration (from the German entgegen, meaning opposite) signifies that the two highest-priority substituents on each carbon of the double bond are on opposite sides. This specific geometry can have a significant impact on a molecule's biological activity and physical properties. The precise spatial arrangement of atoms is often crucial for the molecule's function, for example, in the context of pheromones where a specific isomer is active while others are not.

Contextualization of (E)-2-Undecene, 6-methyl- within Natural Products and Synthetic Chemistry

(E)-2-Undecene, 6-methyl- is a specific branched alkene with the molecular formula C₁₂H₂₄. While extensive documentation on its specific roles is not widespread, its structural motifs are representative of compounds found in nature, particularly as insect pheromones or their components. For instance, the volatile compounds from the fungus Trichoderma harzianum have been found to contain 6-methyl-2-undecene, although the specific stereoisomer was not detailed. oup.com The synthesis of such specific isomers is of interest to chemists for the total synthesis of natural products and for the development of new synthetic methodologies. While direct, widespread synthetic applications of (E)-2-Undecene, 6-methyl- are not extensively reported in the researched literature, its structure serves as a model for the development of stereoselective reactions.

Chemical and Physical Properties of (E)-2-Undecene, 6-methyl-

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₂₄ chemsrc.comcymitquimica.comsapphirebioscience.com |

| Molecular Weight | 168.32 g/mol chemsrc.comcymitquimica.comsapphirebioscience.com |

| CAS Number | 74630-61-8 chemsrc.comcymitquimica.comsapphirebioscience.com |

| Boiling Point | 207.4 ± 7.0 °C at 760 mmHg chemsrc.com |

| Density | 0.8 ± 0.1 g/cm³ chemsrc.com |

| LogP | 6.43 chemsrc.com |

| Index of Refraction | 1.436 chemsrc.com |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. For (E)-2-Undecene, 6-methyl-, various spectroscopic data are available. spectrabase.com

| Spectroscopy Type | Data Availability |

| ¹H NMR | Available spectrabase.com |

| ¹³C NMR | Available spectrabase.com |

| FTIR | Available spectrabase.com |

| Mass Spectrometry (GC-MS) | Available spectrabase.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H24 |

|---|---|

Molecular Weight |

168.32 g/mol |

IUPAC Name |

(E)-6-methylundec-2-ene |

InChI |

InChI=1S/C12H24/c1-4-6-8-10-12(3)11-9-7-5-2/h4,6,12H,5,7-11H2,1-3H3/b6-4+ |

InChI Key |

WOTYFYBLJJECKY-GQCTYLIASA-N |

Isomeric SMILES |

CCCCCC(C)CC/C=C/C |

Canonical SMILES |

CCCCCC(C)CCC=CC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Branched Undecenes

Reaction Mechanisms of Alkene Functionalization

The functionalization of branched alkenes like (E)-6-methyl-2-undecene primarily proceeds through electrophilic addition reactions. In these reactions, the π bond of the alkene acts as a nucleophile, attacking an electrophilic species. This initial attack typically results in the formation of a carbocation intermediate. The stability of this carbocation is a key factor in determining the reaction pathway and the final product distribution.

For an unsymmetrical alkene such as (E)-6-methyl-2-undecene, the addition of an electrophile (E+) can, in principle, lead to two different carbocation intermediates. According to Markovnikov's rule, the more stable carbocation will be preferentially formed. In this case, the addition of an electrophile to the C2 or C3 position would lead to a secondary carbocation. The subsequent attack by a nucleophile (Nu-) on the carbocation completes the functionalization.

The general mechanism for electrophilic addition can be summarized in two steps:

Electrophilic attack: The π electrons of the C=C double bond attack the electrophile, forming a new sigma bond and a carbocation intermediate.

Nucleophilic attack: The nucleophile attacks the carbocation, forming the final product.

The presence of the methyl group at the 6-position can exert a modest inductive effect, but its distance from the double bond means its electronic influence on the reaction mechanism is likely minimal compared to steric considerations.

| Reaction Type | Reagents | Intermediate | Product Type |

| Hydrohalogenation | H-X (e.g., HBr, HCl) | Carbocation | Alkyl Halide |

| Hydration | H₂O, H⁺ catalyst | Carbocation | Alcohol |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Halonium ion | Vicinal Dihalide |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Organoborane | Alcohol |

| Epoxidation | Peroxyacid (e.g., m-CPBA) | Concerted transition state | Epoxide |

Stereochemical Outcomes in Addition and Cleavage Reactions

The stereochemistry of addition reactions to (E)-6-methyl-2-undecene is dictated by the mechanism of the specific reaction. Reactions can proceed with either syn- or anti-addition, leading to different stereoisomeric products.

Anti-addition involves the addition of substituents to opposite faces of the double bond. The halogenation of alkenes, for instance, proceeds through a cyclic halonium ion intermediate. The subsequent backside attack by the halide ion leads to the formation of an anti-addition product. Similarly, the acid-catalyzed ring-opening of an epoxide formed from the alkene results in anti-dihydroxylation. chemistrysteps.com

The (E)-configuration of the starting alkene influences the stereochemistry of the products, particularly in stereospecific reactions. For example, the epoxidation of an (E)-alkene will result in a trans-epoxide. chemistrysteps.com

| Reaction | Stereochemical Outcome | Product Stereochemistry from (E)-Alkene |

| Hydroboration-Oxidation | Syn-addition | A pair of enantiomers |

| Halogenation (e.g., Br₂) | Anti-addition | A pair of enantiomers |

| Epoxidation | Syn-addition | trans-Epoxide (a pair of enantiomers) |

| Catalytic Hydrogenation | Syn-addition | Racemic mixture of 6-methylundecane |

Oxidative cleavage reactions, such as ozonolysis, break both the sigma and pi bonds of the alkene, leading to the formation of carbonyl compounds. The stereochemistry of the original double bond is lost in this process.

Catalytic Transformations Involving Branched Alkenes

Catalytic processes offer efficient and selective routes for the transformation of branched alkenes.

Catalytic Hydrogenation: The double bond of (E)-6-methyl-2-undecene can be reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. vanderbilt.edulibretexts.orgpressbooks.pub The reaction proceeds via syn-addition of two hydrogen atoms across the double bond. Due to the formation of a new stereocenter at C2 and the presence of a stereocenter at C6, the hydrogenation of (E)-6-methyl-2-undecene would produce a mixture of diastereomers of 6-methylundecane. The steric hindrance around the double bond, influenced by the methyl group, can affect the rate of hydrogenation.

Olefin Metathesis: This powerful catalytic reaction allows for the redistribution of alkene fragments. libretexts.orgmasterorganicchemistry.comwikipedia.org For an internal alkene like (E)-6-methyl-2-undecene, cross-metathesis with a partner alkene in the presence of a ruthenium-based catalyst (e.g., Grubbs catalyst) could be used to synthesize new, more complex alkenes. masterorganicchemistry.com Ring-closing metathesis is not applicable unless another double bond is present in the molecule. The efficiency of metathesis can be influenced by the steric bulk around the double bond.

Isomerization Studies of Alkene Bonds

The position of the double bond in a branched undecene can be changed through isomerization reactions, which can be catalyzed by acids, bases, or transition metals. lsu.eduresearchgate.net

Acid-Catalyzed Isomerization: In the presence of a strong acid, the double bond can migrate along the carbon chain. The mechanism involves the protonation of the double bond to form a carbocation, followed by the deprotonation at an adjacent carbon to form a new double bond. lsu.edu This process generally leads to a thermodynamic mixture of alkene isomers, with the most stable, more substituted internal alkenes being the major products. For (E)-6-methyl-2-undecene, acid catalysis could lead to a mixture of various methylundecene isomers.

Transition Metal-Catalyzed Isomerization: Certain transition metal complexes, for instance those of iron, ruthenium, or rhodium, can catalyze the isomerization of alkenes under milder conditions. researchgate.net These reactions often proceed through the formation of metal-hydride or π-allyl intermediates. These methods can sometimes offer higher selectivity for specific isomers compared to acid-catalyzed methods. For long-chain internal olefins, catalysts have been developed to promote the migration of the double bond along the hydrocarbon chain. lsu.eduacs.org

The relative stability of the different alkene isomers (both positional and geometric) is the driving force for these isomerization reactions, with the system moving towards the most thermodynamically stable products.

Advanced Spectroscopic Characterization and Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

Differentiation of Branched Alkene Isomers by Fragmentation Patterns

Mass spectrometry (MS) is a powerful tool for determining the structure of organic molecules, including branched alkenes like (E)-6-methyl-2-undecene. The fragmentation patterns observed in the mass spectrum provide critical information about the location of the double bond and branching points along the carbon chain.

In the mass spectrometry of alkenes, the molecular ion peak (M+) is typically more intense than in corresponding alkanes because the pi (π) bond can stabilize the radical cation. youtube.comuobasrah.edu.iq For branched alkenes, fragmentation preferentially occurs at the points of branching due to the formation of more stable secondary or tertiary carbocations. uobasrah.edu.iqic.ac.uk The general fragmentation mode for alkenes is cleavage at the allylic position (the carbon atom adjacent to the double bond), which results in a stable allyl cation. uobasrah.edu.iqic.ac.uk

For (E)-6-methyl-2-undecene (C₁₂H₂₄, molecular weight: 168.32 g/mol ), the key fragmentation pathways would involve:

Allylic Cleavage: The double bond is between C2 and C3. Cleavage of the C4-C5 bond would be favored, leading to the formation of a resonance-stabilized allylic cation.

Cleavage at the Branching Point: The methyl group is at C6. Cleavage of the bonds adjacent to this tertiary carbon (C5-C6 and C6-C7) is a highly probable fragmentation pathway. The elimination of the largest substituent at a branch is often favored. uobasrah.edu.iq

By analyzing the mass-to-charge ratio (m/z) of these fragments, it is possible to distinguish (E)-6-methyl-2-undecene from its other structural isomers. For instance, an isomer with a different branching point or double bond position would yield a distinct set of fragment ions. While double bond migration can sometimes occur after ionization, making differentiation difficult, the combination of fragmentation rules often allows for successful isomer identification. ic.ac.uk

Table 1: Predicted Key Mass Spectrometry Fragments for (E)-6-methyl-2-undecene

| Fragmentation Pathway | Resulting Cation Structure | Predicted m/z |

|---|---|---|

| Cleavage at C6-C7 bond (loss of C₅H₁₁ radical) | C₇H₁₃⁺ | 97 |

| Cleavage at C5-C6 bond (loss of C₆H₁₃ radical) | C₆H₁₁⁺ | 83 |

| Allylic cleavage at C4-C5 bond (loss of C₇H₁₅ radical) | C₅H₉⁺ | 69 |

Chiral Separation Techniques

The carbon atom at the 6-position in 6-methyl-2-undecene is a chiral center, meaning the compound can exist as a pair of enantiomers (non-superimposable mirror images). The separation and quantification of these enantiomers are crucial in many fields and are achieved using specialized chiral separation techniques.

Chiral gas chromatography (GC) is a highly effective and widely used technique for the separation of volatile enantiomers. chromatographyonline.com Its high resolution, sensitivity, and speed make it ideal for analyzing complex mixtures containing chiral compounds like branched alkenes. chromatographyonline.com The fundamental principle involves the use of a capillary column containing a chiral stationary phase (CSP). As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation. azom.compharmaknowledgeforum.com

The effectiveness of chiral GC hinges on the specific properties of the chiral stationary phase (CSP). Three major classes of CSPs have been extensively developed and applied. tum.denih.gov

Cyclodextrins: These are by far the most popular and versatile CSPs for GC. chromatographyonline.comresearchgate.net Cyclodextrins are cyclic oligosaccharides, typically composed of 6 (α-), 7 (β-), or 8 (γ-) glucose units, forming a torus or cone-like structure. gcms.cz This structure features a hydrophobic inner cavity and a hydrophilic outer surface. nih.gov To enhance their chiral recognition capabilities, the hydroxyl groups on the cyclodextrin (B1172386) rim are often derivatized (e.g., with alkyl or acyl groups). chromatographyonline.com These derivatized cyclodextrins are then dissolved in a polysiloxane polymer to create the stationary phase. gcms.cz They can separate a wide range of compounds, including hydrocarbons, alcohols, and esters. chromatographyonline.comresearchgate.net

Amino Acid Derivatives: Historically significant, these were among the first CSPs developed for GC. tum.denih.gov A well-known example is "Chirasil-Val," which consists of L-valine tert-butylamide covalently bonded to a polysiloxane polymer backbone. researchgate.netnih.gov These phases are effective for separating derivatized amino acids and related compounds, though their applicability is narrower than that of cyclodextrins. chromatographyonline.com

Organic Frameworks: Newer developments in CSPs include materials like chiral metal-organic frameworks (MOFs) and porous organic cages (POCs). researchgate.netchromatographyonline.com These materials offer high thermal stability and a well-defined porous structure that can be tailored for specific chiral separations, showing promise for future applications. rsc.orgrsc.org

Table 2: Comparison of Common Chiral Stationary Phases for GC

| CSP Type | Chiral Selector | Primary Separation Mechanism | Typical Analytes |

|---|---|---|---|

| Cyclodextrin-based | Derivatized α-, β-, or γ-cyclodextrin | Host-guest inclusion complexes | Broad range: hydrocarbons, alcohols, ketones, esters, etc. chromatographyonline.com |

| Amino Acid-based | L- or D-amino acid derivatives (e.g., Valine) | Hydrogen bonding, dipole-dipole interactions | Derivatized amino acids, α-hydroxy carboxylic acids researchgate.net |

| Metal Coordination | Chiral metal complexes (e.g., Rhodium) | Coordination/ligand exchange | Olefins, various oxygen-containing compounds tum.de |

| Organic Frameworks | Chiral MOFs or POCs | Inclusion, steric interactions | Diverse, depending on framework structure researchgate.netchromatographyonline.com |

Chiral recognition is the process by which a CSP can distinguish between two enantiomers. azom.com This discrimination is based on the formation of transient diastereomeric complexes between the individual enantiomers and the chiral selector of the stationary phase. azom.comacs.org For a separation to occur, the complexes formed with the R- and S-enantiomers must have different association energies (stabilities). acs.org

The "three-point interaction model" is a widely accepted concept explaining the basis of chiral recognition. It posits that at least three simultaneous interactions (e.g., attractive or repulsive) are necessary between the chiral analyte and the CSP to achieve enantioseparation. acs.org While one enantiomer can achieve this three-point fit, its mirror image can, at best, achieve a two-point fit, resulting in a less stable complex. acs.org

In cyclodextrin-based CSPs, the primary mechanism involves the inclusion of the analyte (or a part of it) into the chiral cavity. azom.com The enantioselective separation arises from differential interactions (such as hydrogen bonding, dipole-dipole forces, and van der Waals forces) between the analyte's functional groups and the derivatized hydroxyl groups at the rim of the cyclodextrin cavity. rsc.org The enantiomer that forms the more stable inclusion complex is retained longer on the column, resulting in a later elution time. azom.com For amino acid-based CSPs, the dominant interaction mechanism is typically hydrogen bonding. tum.de

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pitt.edu For (E)-6-methyl-2-undecene, the IR spectrum will display characteristic absorption bands corresponding to its alkene and alkane moieties. spectrabase.com

The key features in the IR spectrum of (E)-6-methyl-2-undecene are:

=C-H Stretch: A band appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) is characteristic of the C-H bonds on the sp²-hybridized carbons of the double bond. orgchemboulder.comlibretexts.org

-C-H Stretch: Strong, sharp bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the stretching vibrations of C-H bonds on the sp³-hybridized carbons of the alkyl chain. pressbooks.pub

C=C Stretch: The stretching of the carbon-carbon double bond for a trans-disubstituted alkene occurs in the 1660-1680 cm⁻¹ region. spectroscopyonline.com This absorption is often weak due to the symmetry of the trans configuration, which results in a small change in the dipole moment during vibration. docbrown.info

=C-H Out-of-Plane Bend: A very strong and diagnostically important band for trans-disubstituted alkenes appears in the 960-980 cm⁻¹ region. spectroscopyonline.comdocbrown.info This out-of-plane bending vibration (or "wag") is a reliable indicator of the (E)-configuration of the double bond.

Table 3: Characteristic Infrared Absorption Bands for (E)-6-methyl-2-undecene

| Functional Group | Type of Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkene C-H | Stretch | 3000 - 3100 | Medium |

| Alkane C-H | Stretch | 2850 - 2960 | Strong |

| Alkene C=C | Stretch | 1660 - 1680 | Weak to Medium |

Computational Chemistry and Molecular Modeling of E 2 Undecene, 6 Methyl

Conformational Analysis and Energetics of Branched Alkenes

Ab initio and semiempirical molecular orbital methods are quantum mechanical approaches used to study the electronic structure and energy of molecules. Ab initio calculations are based on first principles, solving the Schrödinger equation without the use of empirical parameters, offering high accuracy but at a significant computational cost. nih.govresearchgate.net In contrast, semiempirical methods simplify the calculations by incorporating experimental data and approximations, making them computationally less demanding and suitable for larger molecules. youtube.comias.ac.inias.ac.intau.ac.il

These methods are instrumental in conformational analysis, allowing for the calculation of the potential energy surface of a molecule. By systematically changing the dihedral angles and calculating the corresponding energy, researchers can identify the lowest energy conformers and the energy barriers between them. For a molecule like (E)-2-Undecene, 6-methyl-, these calculations can elucidate the preferred orientations of the alkyl side chains relative to the carbon-carbon double bond.

| Feature | Ab Initio Methods | Semiempirical Methods |

|---|---|---|

| Theoretical Basis | Based on first principles of quantum mechanics, without empirical parameters. | Incorporates empirical parameters derived from experimental data to simplify calculations. youtube.comias.ac.in |

| Accuracy | Generally high, especially with large basis sets and inclusion of electron correlation. nih.gov | Less accurate than ab initio methods but often sufficient for qualitative or trend analysis. tau.ac.il |

| Computational Cost | High, scales rapidly with the size of the molecule. | Low, allowing for the study of larger molecular systems. youtube.comias.ac.in |

| Application to (E)-2-Undecene, 6-methyl- | Provides highly accurate geometric parameters and relative energies for key conformers. | Useful for rapid screening of the conformational space to identify plausible low-energy structures. youtube.com |

Molecular mechanics (MM) is a computational method that uses classical physics to model molecular systems. wustl.edufiveable.me It calculates the potential energy of a molecule based on a set of parameters known as a force field, which describes the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. wustl.eduwikipedia.orguiuc.edu

Force fields such as MM3 and MM4 have been specifically developed and parameterized to provide accurate results for hydrocarbons, including alkenes. semanticscholar.org These methods are computationally efficient and are widely used for the conformational analysis of large molecules. wustl.edufiveable.me For (E)-2-Undecene, 6-methyl-, molecular mechanics can be used to explore the vast conformational space, identify stable conformers, and estimate their relative energies and populations. fiveable.me

| Force Field | Key Features | Applicability to Alkenes |

|---|---|---|

| MM3 | Developed by Norman Allinger, known for good accuracy in predicting geometries and conformational energies of small organic molecules. semanticscholar.org | Includes parameters specifically for alkenes, providing reliable results for their conformational analysis. semanticscholar.org |

| MM4 | An improved version of MM3 with additional cross-terms to better reproduce vibrational frequencies, structures, and energies. semanticscholar.org | Offers enhanced accuracy for alkene structures and energies compared to MM3. semanticscholar.org |

| OPLS | Optimized Potential for Liquid Simulations, widely used for simulations of organic liquids and biomolecules. wikipedia.org | Can be used to model the behavior of alkenes in solution. |

| AMBER | Assisted Model Building with Energy Refinement, primarily developed for simulations of proteins and nucleic acids. | General-purpose force fields like GAFF (General AMBER Force Field) can be used for organic molecules like alkenes. |

The carbon-carbon double bond in alkenes restricts rotation, leading to the possibility of geometric isomerism, designated as E (entgegen, opposite) or Z (zusammen, together). chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The relative stability of these isomers can be investigated using computational methods. For most branched alkenes, the E isomer is generally more stable than the Z isomer due to reduced steric strain. stackexchange.comyoutube.com In the Z isomer, bulky substituents on the same side of the double bond can lead to repulsive steric interactions, increasing the molecule's potential energy and decreasing its stability. stackexchange.com

Computational methods can quantify this energy difference. By optimizing the geometry of both the E and Z isomers and calculating their single-point energies, the relative stability can be determined. For (E)-2-Undecene, 6-methyl-, the trans configuration of the alkyl groups across the double bond minimizes steric hindrance, making it the more stable isomer.

| Factor | Effect on Stability | Relevance to (E)-2-Undecene, 6-methyl- |

|---|---|---|

| Steric Hindrance | Bulky groups on the same side of the double bond (Z isomer) cause steric repulsion, destabilizing the molecule. stackexchange.com | The (E) isomer places the larger alkyl groups on opposite sides, minimizing steric strain and increasing stability. |

| Hyperconjugation | Alkyl groups can donate electron density to the π system of the double bond, which is a stabilizing effect. stackexchange.comkhanacademy.org | The degree of substitution around the double bond influences stability. |

| Electronic Effects | Electron-withdrawing or donating groups can influence the electronic structure and stability of the double bond. | The alkyl groups in this compound are weakly electron-donating. |

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations provide profound insights into the electronic structure of molecules, which is fundamental to understanding their reactivity. libretexts.orgmdpi.comresearchgate.net Molecular Orbital (MO) theory describes the distribution of electrons in a molecule in terms of molecular orbitals, which are formed from the combination of atomic orbitals. youtube.comyoutube.com For alkenes, the most important molecular orbitals for reactivity are the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity. A smaller gap generally suggests higher reactivity. Quantum chemical calculations can determine the energies and shapes of these frontier orbitals for (E)-2-Undecene, 6-methyl-, providing a basis for predicting its behavior in chemical reactions.

| Property | Description | Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher HOMO energy indicates a better electron donor, more susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower LUMO energy indicates a better electron acceptor, more susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. youtube.com | A smaller gap often correlates with higher chemical reactivity and lower kinetic stability. |

| Electrostatic Potential | A map of the charge distribution on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction. |

Molecular Simulations for Chiral Recognition Mechanisms

Since the 6-position of (E)-2-Undecene, 6-methyl- is a stereocenter, the molecule is chiral. Molecular simulations, particularly molecular dynamics (MD), are powerful techniques for studying the mechanisms of chiral recognition. nih.govnih.gov Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral molecule. nsf.gov This is the fundamental principle behind techniques like chiral chromatography for separating enantiomers. nsf.govresearchgate.net

MD simulations model the time-dependent behavior of a molecular system, providing detailed information about intermolecular interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. researchgate.net By simulating the interaction of the R and S enantiomers of (E)-2-Undecene, 6-methyl- with a chiral selector (e.g., a chiral stationary phase in chromatography), researchers can analyze the differences in binding energies, interaction geometries, and residence times. nih.govnih.govresearchgate.net These simulations can reveal the specific interactions that are responsible for the differential binding of the two enantiomers, thus elucidating the mechanism of chiral recognition at the molecular level. nih.govnsf.gov

| Component | Description | Output/Analysis |

|---|---|---|

| System Setup | Includes the chiral selector, the enantiomers of (E)-2-Undecene, 6-methyl-, and solvent molecules. | Initial configuration of the simulation box. |

| Force Field | A set of parameters that defines the potential energy of the system. | Determines the accuracy of the calculated interactions. |

| Simulation | Integration of Newton's equations of motion over time to generate a trajectory of atomic positions and velocities. | A time-series of molecular conformations and interactions. |

| Analysis | Calculation of properties from the trajectory, such as binding free energy, radial distribution functions, and hydrogen bond lifetimes. nih.govresearchgate.net | Quantification of the differences in interaction between the two enantiomers and the chiral selector. |

Biological and Ecological Roles As a Semiochemical Non Clinical Focus

Investigation of (E)-2-Undecene, 6-methyl- as a Potential Semiochemical

The investigation into any new potential semiochemical, such as (E)-2-Undecene, 6-methyl-, begins with an understanding of the chemical family to which it belongs and the established principles of chemical ecology. Its structure as a methyl-branched alkene is particularly noteworthy, as such compounds are frequently involved in the complex chemical signaling systems of insects.

Alkenes, which are hydrocarbons containing at least one carbon-carbon double bond, are integral components of the chemical signals used by a vast array of insect species. nih.govresearchgate.net These compounds are often found as major or minor components of cuticular hydrocarbon (CHC) profiles, which cover the exoskeleton of insects. nih.govnih.gov Initially recognized for their primary function in preventing desiccation, CHCs have secondarily evolved to mediate a wide variety of social and sexual communications. nih.govwikipedia.org

The presence, type, and relative abundance of alkenes and other hydrocarbons on an insect's cuticle can convey a wealth of information, including species identity, sex, reproductive status, age, and colony membership in social insects. researchgate.net Both straight-chain and methyl-branched alkenes have been identified as crucial signaling molecules. nih.govnih.gov For instance, certain alkenes can function as sex pheromones, attracting mates from a distance, or as contact pheromones, triggering courtship behaviors upon physical contact. nih.govlibretexts.org In social insects like bees and wasps, specific alkene profiles can distinguish nestmates from intruders, thereby maintaining colony integrity. oup.com The structural diversity of alkenes, including variations in chain length, position of the double bond, and the presence of methyl branches, allows for a high degree of signal specificity. nih.gov

| Alkene Type | Function | Example Insect Group | Reference |

|---|---|---|---|

| Straight-chain Alkenes | Species Recognition, Sex Pheromones | Various moths and flies | nih.gov |

| Methyl-branched Alkenes | Contact Sex Pheromones, Nestmate Recognition | Parasitic wasps, Social wasps | nih.govoup.com |

| Dienes/Polyenes | Aggregation Pheromones, Alarm Pheromones | Beetles, Aphids | plantprotection.pl |

The biosynthesis of alkene-based pheromones and cuticular hydrocarbons is closely linked to fatty acid metabolism. nih.gov Insects synthesize these compounds in specialized cells called oenocytes. nih.gov The process typically involves the modification of common fatty acids through a series of enzymatic steps, including elongation (to achieve the correct chain length), desaturation (to introduce double bonds), and finally, a reductive or decarbonylative step to produce the hydrocarbon. nih.gov

For methyl-branched alkenes like (E)-2-Undecene, 6-methyl-, the biosynthetic pathway would involve the incorporation of a methylmalonyl-CoA unit instead of a malonyl-CoA unit at a specific point during the fatty acid chain elongation. pnas.org This step, catalyzed by fatty acid synthase (FAS), establishes the position of the methyl group. pnas.org Subsequent desaturation and conversion to a hydrocarbon would yield the final branched alkene. The stereochemistry of the methyl branch is likely determined by a stereoselective enzymatic reduction during the biosynthesis process. pnas.org

The perception of these chemical signals is mediated by the insect's olfactory system. Pheromone molecules are detected by specialized chemoreceptors located on the antennae. researchgate.net The shape, size, and stereochemistry of the molecule are critical for binding to these receptors and triggering a neural response that ultimately leads to a specific behavior. researchgate.net

The precise three-dimensional structure of a semiochemical, including the configuration of its double bonds (stereoisomerism), is often critical to its biological activity. pnas.org The designation "(E)-" (from the German entgegen, meaning "opposite") in (E)-2-Undecene, 6-methyl- specifies the stereochemistry around the carbon-carbon double bond. This level of structural detail is paramount in chemical communication, as insects can often differentiate between different stereoisomers of the same compound. pnas.org

This specificity is ecologically significant because it ensures that communication channels are private and that messages are received only by the intended individuals (e.g., conspecifics). nih.gov For example, two closely related species might use the (E) and (Z) isomers of the same alkene as their respective sex pheromones. The use of one isomer while being unresponsive to the other helps prevent interspecific mating, thus maintaining reproductive isolation. In some cases, a specific ratio of (E) and (Z) isomers is required to elicit a behavioral response, adding another layer of complexity and specificity to the chemical signal. pherobase.com Therefore, if (E)-2-Undecene, 6-methyl- were to function as a semiochemical, its (E) configuration would be a key determinant of its activity, and its corresponding (Z) isomer might be inactive or even inhibitory.

Analytical Approaches for Semiochemical Discovery (e.g., Headspace Odor Sampling)

The discovery and identification of potential semiochemicals like (E)-2-Undecene, 6-methyl- rely on sensitive analytical techniques capable of detecting and characterizing volatile organic compounds (VOCs) emitted by insects. nih.gov One of the most common and non-invasive methods is headspace sampling. frontiersin.org

In this technique, the air surrounding a living insect (or a group of insects) is drawn through a trap containing an adsorbent material. openagrar.de This material captures the VOCs released by the insect. The trapped compounds are then desorbed, either with a solvent or by heating, and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). frontiersin.orgmurdoch.edu.au

Gas Chromatography (GC) separates the individual components of the volatile mixture based on their chemical properties.

Mass Spectrometry (MS) bombards the separated components with electrons, breaking them into characteristic fragments. The resulting fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" that allows for the identification of the compound. murdoch.edu.au

Headspace Solid-Phase Microextraction (HS-SPME) is a variation of this technique where a fused-silica fiber coated with an adsorbent material is exposed to the headspace above the sample. nih.govmurdoch.edu.au This method is particularly useful for rapid screening and field collection of volatiles. frontiersin.org By comparing the volatile profiles of insects of different sexes, ages, or behavioral states, researchers can identify specific compounds that may be involved in chemical communication. openagrar.de If (E)-2-Undecene, 6-methyl- were being emitted by an insect as a signal, these methods would be crucial for its initial detection and identification.

Microbial Production of Alkenes with Potential Semiochemical Activity

While many insects synthesize their own pheromones, some rely on symbiotic microorganisms to produce or modify the chemical signals they use. frontiersin.org There is growing interest in the microbial production of alkanes and alkenes for biofuels and specialty chemicals, and the biosynthetic pathways being discovered could also be relevant to semiochemical production. bohrium.comnih.gov

Several microbial pathways for converting fatty acids into alkenes have been identified. frontiersin.orgfrontiersin.org For instance, certain enzymes can directly decarboxylate fatty acids to form terminal alkenes. nih.gov Metabolic engineering of microorganisms like E. coli or yeast has enabled the production of various hydrocarbons, including straight-chain and branched molecules. frontiersin.org It is conceivable that specific microbial symbionts within an insect's gut or specialized glands could possess the enzymatic machinery to produce branched alkenes like (E)-2-Undecene, 6-methyl-. These microbially produced compounds could then be incorporated into the host's CHC profile or released as pheromones. This symbiotic strategy could provide insects with novel chemical signals without the need to evolve the entire biosynthetic pathway themselves. frontiersin.org

| Pathway/Enzyme Family | Description | Potential Product Type | Reference |

|---|---|---|---|

| OleTJE (P450 Enzyme) | Directly converts long-chain free fatty acids (FFAs) to α-olefins (terminal alkenes). | Terminal Alkenes | nih.govfrontiersin.org |

| "Head-to-Head" Condensation | Two fatty acid derivatives are condensed to form a long-chain alkene. | Internal Alkenes | frontiersin.org |

| AAR-ADO Pathway | A fatty acyl-ACP reductase (AAR) and an aldehyde-deformylating oxygenase (ADO) work in sequence to produce alkanes and alkenes. Can utilize branched-chain precursors. | Linear and Branched Alkanes/Alkenes | frontiersin.orgfrontiersin.org |

Industrial and Synthetic Applications of Branched Alkenes Non Clinical Focus

Utilization in Specialty Chemical Production

Branched alkenes, including dodecenes like (E)-6-methyl-2-undecene, are valuable intermediates in the synthesis of a wide range of specialty chemicals. The industrial production of such alkenes is often achieved through the oligomerization of lighter olefins, such as propene and butene, using acidic catalysts like solid phosphoric acid (SPA) or zeolites. uliege.benih.gov The resulting complex mixture of isomers, including various methyl-undecenes, can be used as feedstock for further chemical transformations. nih.gov

The reactivity of the carbon-carbon double bond in (E)-6-methyl-2-undecene allows for a variety of functionalization reactions, making it a versatile building block. These reactions can include:

Alkylation: The acid-catalyzed alkylation of alkanes with alkenes is a fundamental process in the production of high-octane gasoline. nih.govacs.org Branched alkenes are reacted with isobutane to produce alkylates, which are highly branched alkanes.

Oxidation: Alkenes can be oxidized to form a range of products, including epoxides, diols, and aldehydes, which are precursors to surfactants, plasticizers, and other specialty chemicals.

Hydroformylation: This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond, leading to the formation of aldehydes. These aldehydes can then be converted into alcohols, carboxylic acids, or other derivatives used in the production of detergents and lubricants.

The synthesis of alkenes can be achieved through various methods, including elimination reactions and the Wittig reaction, which offers control over the stereochemistry of the double bond.

Table 1: Potential Specialty Chemical Applications of (E)-6-Methyl-2-undecene Derivatives This table is generated based on general reactions of alkenes and does not represent experimentally verified applications of this specific compound.

| Derivative Class | Potential Application |

|---|---|

| Alkylated Alkanes | High-octane gasoline blending components |

| Epoxides | Intermediates for resins and surfactants |

| Diols | Precursors for polyesters and polyurethanes |

Role as Model Compounds in Chemical Research

While specific studies employing (E)-6-methyl-2-undecene as a model compound are not prevalent in the available literature, branched alkenes with well-defined structures are crucial for fundamental research in catalysis and reaction mechanism elucidation. The presence of both a double bond and a branching methyl group in (E)-6-methyl-2-undecene provides a substrate to study the regioselectivity and stereoselectivity of various catalytic reactions.

Research in areas such as catalytic hydroisomerization and oligomerization often utilizes model compounds to understand the intricate reaction networks. mdpi.comresearchgate.net The study of how different catalysts, such as zeolites, interact with specific isomers can provide valuable insights into developing more efficient and selective industrial processes. nih.govresearchgate.net The detailed analysis of the product distribution from reactions involving compounds like (E)-6-methyl-2-undecene can help in the development of novel catalysts for the petrochemical industry. nih.gov

Applications in Polymer Science (e.g., through Ring-Opening Metathesis Polymerization)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of functional polymers from cyclic alkenes. youtube.comlibretexts.org This method involves the use of a transition metal catalyst to open the ring of a strained cycloalkene and form a linear polymer with regularly spaced double bonds in the backbone. libretexts.org

While (E)-6-methyl-2-undecene, as a linear alkene, is not a direct monomer for ROMP, the principles of olefin metathesis are relevant. The double bond in (E)-6-methyl-2-undecene can potentially participate in acyclic diene metathesis (ADMET) polymerization if it were part of a diene monomer. libretexts.org

Furthermore, the synthesis of functional polyolefins can be achieved through the ROMP of functionalized cyclic monomers. rsc.org The resulting polymers can have their properties tailored by the incorporation of different functional groups. acs.org The study of olefin metathesis reactions provides a pathway to new materials with controlled architectures. youtube.com

Table 2: Key Features of Ring-Opening Metathesis Polymerization (ROMP)

| Feature | Description |

|---|---|

| Monomers | Moderately strained cyclic alkenes (e.g., cyclopentene). libretexts.org |

| Catalysts | Transition metal compounds (e.g., Grubbs' catalyst). youtube.com |

| Driving Force | Release of ring strain in the cyclic monomer. libretexts.org |

| Product | Open-chain polymer with double bonds in the backbone. youtube.com |

| Applications | Synthesis of functional polymers, block copolymers, and graft copolymers. youtube.com |

Biofuel Precursors and Other Sustainable Chemical Production

Branched alkenes and the corresponding alkanes are of significant interest as components of "drop-in" biofuels, including sustainable aviation fuel. nih.gov The production of highly branched alkanes is desirable as they can improve the cold-flow properties and increase the octane number of fuels. researchgate.netresearchgate.net

One of the key processes in the production of high-quality biofuels from biomass-derived feedstocks is catalytic hydroisomerization. researchgate.netabo.fi This process converts linear paraffins and olefins into their branched isomers. mdpi.com Therefore, a compound like (E)-6-methyl-2-undecene could be a target molecule or an intermediate in the production of sustainable fuels. The hydroisomerization of long-chain hydrocarbons is an intensively studied area aimed at maximizing the yield of multi-branched alkanes. mdpi.com

Microbial biosynthesis is also a promising route for the production of alkanes and alkenes for biofuels. nih.govnih.gov Metabolic engineering of microorganisms can be tailored to produce specific hydrocarbon structures. nih.gov While direct microbial synthesis of (E)-6-methyl-2-undecene is not reported, the biosynthesis of various straight and branched-chain alkanes and alkenes has been demonstrated. nih.gov

Table 3: Comparison of Biofuel Properties

| Fuel Component | Desirable Characteristics | Relevance of Branched Alkenes |

|---|---|---|

| Gasoline | High octane number | Branched alkanes (from hydrogenation of branched alkenes) are high-octane components. researchgate.net |

| Diesel/Jet Fuel | Good cold-flow properties, high energy density | Isomerization of linear alkenes to branched structures improves pour point and cloud point. researchgate.net |

Environmental Fate and Degradation of Branched Alkenes

Pathways of Environmental Degradation

The degradation of branched alkenes in the environment is primarily driven by microbial activity, with contributions from photochemical reactions in the atmosphere. These processes transform the parent compound into simpler, less harmful substances.

Microbial Degradation:

Microorganisms, including bacteria and fungi, are the principal agents of biodegradation for hydrocarbons like branched alkenes. nih.govresearchgate.net The presence of a double bond in alkenes makes them generally more reactive than their saturated alkane counterparts. The degradation process can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, following distinct biochemical pathways. nih.gov

Under aerobic conditions , the degradation of alkenes is typically initiated by oxygenase enzymes. nih.gov These enzymes introduce oxygen atoms into the hydrocarbon structure, making it more water-soluble and susceptible to further breakdown. For branched alkenes, the initial attack can occur at the double bond or at the terminal or sub-terminal carbon atoms of the alkyl chain. Following the initial oxidation, the resulting alcohols are further oxidized to aldehydes and then to carboxylic acids. These fatty acids can then enter the β-oxidation pathway, where they are sequentially broken down to produce acetyl-CoA, which enters central metabolic pathways. nih.gov Microbial consortia from diverse environments, including compost and sediments, have demonstrated the ability to rapidly metabolize alkenes of varying chain lengths. nih.govresearchgate.net

Anaerobic degradation of hydrocarbons is a slower process and involves different initial activation mechanisms in the absence of oxygen. For alkanes, two well-studied pathways are the addition to fumarate (B1241708) and carboxylation. nih.gov It is plausible that similar pathways could be involved in the anaerobic degradation of branched alkenes.

Atmospheric Degradation:

In the atmosphere, volatile and semi-volatile organic compounds like (E)-6-methyl-2-undecene are subject to degradation primarily through reactions with photochemically generated oxidants. The most significant of these are the hydroxyl radical (•OH), ozone (O₃), and the nitrate (B79036) radical (NO₃•). The double bond in alkenes is particularly susceptible to attack by these oxidants.

The reaction with hydroxyl radicals is often the dominant daytime degradation pathway. copernicus.org This reaction can lead to the formation of a variety of secondary pollutants, including aldehydes and secondary organic aerosols. copernicus.org The presence of branching in the alkene structure can influence the reaction rates and the types of products formed. Photolysis, the direct breakdown of a molecule by sunlight, can also contribute to the atmospheric degradation of some organic compounds, particularly those containing a chromophore that absorbs ultraviolet radiation. copernicus.orgcopernicus.org

Stability and Persistence in Different Environmental Compartments

The stability and persistence of (E)-6-methyl-2-undecene in the environment will vary significantly depending on the specific compartment—soil, water, or air—and the prevailing environmental conditions.

Soil: In the soil compartment, the persistence of branched alkenes is largely governed by microbial activity. The rate of biodegradation is influenced by several factors, including soil type, moisture content, temperature, pH, oxygen availability, and the composition of the microbial community. nih.gov Generally, branched-chain hydrocarbons are considered more resistant to degradation than their linear counterparts due to steric hindrance, which can make it more difficult for microbial enzymes to access the hydrocarbon chain. frontiersin.org However, numerous microorganisms have been shown to be capable of degrading branched alkanes and alkenes. frontiersin.org

Water: In aquatic environments, the fate of (E)-6-methyl-2-undecene is influenced by processes such as volatilization, sorption to sediment and particulate matter, and biodegradation. Due to its likely low water solubility, a significant portion of the compound would be expected to partition to sediments and suspended organic matter. Biodegradation in the water column and sediments is a key removal process. nih.gov The persistence of organic compounds in aquatic ecosystems is a complex function of their chemical structure and the physical, chemical, and biological characteristics of the water body. nih.govnih.gov Halogenated organic compounds, for example, are known for their persistence due to resistance to bacterial breakdown. kerala.gov.in While not halogenated, the branched structure of (E)-6-methyl-2-undecene could contribute to a longer half-life compared to linear alkenes.

Air: The persistence of (E)-6-methyl-2-undecene in the atmosphere is expected to be short due to rapid degradation by atmospheric oxidants. copernicus.org The atmospheric lifetime of an alkene is determined by its reaction rates with •OH, O₃, and NO₃•. Alkenes are generally reactive towards these oxidants, leading to lifetimes on the order of hours to days. This rapid transformation prevents the long-range transport of the compound in the atmosphere.

Interactive Data Table: Factors Influencing Environmental Persistence of Branched Alkenes

| Environmental Compartment | Key Degradation/Removal Processes | Factors Affecting Persistence | Expected Persistence of (E)-6-methyl-2-undecene |

| Soil | Microbial Degradation | Soil type, moisture, temperature, pH, oxygen, microbial community | Moderate |

| Water | Biodegradation, Volatilization, Sorption | Water temperature, pH, microbial population, organic matter content | Moderate to High (in sediments) |

| Air | Photochemical Reactions (with •OH, O₃) | Sunlight intensity, concentration of oxidants | Low |

Future Research Directions and Emerging Areas for E 2 Undecene, 6 Methyl

Development of Novel Stereoselective Synthetic Pathways

The precise three-dimensional arrangement of atoms in (E)-2-Undecene, 6-methyl- is crucial for its physical properties and biological activity. Consequently, a major focus of future research is the development of novel synthetic pathways that can control its stereochemistry with high fidelity. Current research in organic synthesis provides a strong foundation for these future endeavors.

Established methods for the synthesis of (E)-alkenes, such as the Wittig reaction and its modifications (e.g., the Schlosser modification), Julia-Lythgoe olefination, and cross-metathesis, offer viable starting points. However, adapting these reactions for the specific synthesis of a long-chain branched alkene like (E)-2-Undecene, 6-methyl- with high stereoselectivity and yield presents ongoing challenges.

Future research will likely focus on the development of novel catalysts and reagents that can overcome these challenges. For instance, new transition-metal catalysts, particularly those based on ruthenium, are being explored for their ability to facilitate highly (E)-selective cross-metathesis reactions. Similarly, advancements in organocatalysis may offer metal-free alternatives for the stereoselective synthesis of this and similar branched alkenes. The development of chiral ligands for these catalytic systems will also be crucial for controlling the stereochemistry at the chiral center (carbon 6).

A key area of exploration will be the application of asymmetric synthesis strategies to introduce the methyl group at the 6-position with a specific and predictable stereochemistry. This could involve the use of chiral auxiliaries, chiral catalysts, or starting materials derived from the chiral pool. The ability to selectively synthesize different stereoisomers of (E)-2-Undecene, 6-methyl- is paramount for studying their distinct biological activities.

| Synthetic Strategy | Potential for (E)-2-Undecene, 6-methyl- Synthesis | Key Research Focus |

| Modified Wittig Reactions | High (E)-selectivity can be achieved. | Overcoming steric hindrance from the branched structure. |

| Julia-Lythgoe Olefination | Generally provides good (E)-selectivity. | Optimization of reaction conditions for long-chain substrates. |

| Cross-Metathesis | Potentially highly efficient and stereoselective. | Development of new catalysts with high activity and selectivity. |

| Asymmetric Catalysis | Control of stereochemistry at the chiral center. | Design of new chiral ligands and catalysts. |

Advanced Spectroscopic Techniques for Isomer and Enantiomer Differentiation

Distinguishing between the various isomers and enantiomers of 2-Undecene, 6-methyl- is a significant analytical challenge that is critical for both synthetic chemistry and the study of its biological roles. Future research will increasingly rely on and further develop advanced spectroscopic techniques to meet this challenge.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for differentiating between (E) and (Z) isomers. The coupling constant (J-value) between the vinyl protons in the 1H NMR spectrum is a key diagnostic feature, with larger J-values typically indicating a trans (E) configuration. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering definitive proof of stereochemistry. Future research will likely focus on the application of more sophisticated pulse sequences and higher field strengths to resolve complex spectra and provide more detailed structural information.

Mass Spectrometry (MS) , particularly when coupled with gas chromatography (GC-MS), is essential for identifying and quantifying branched alkenes. While electron ionization (EI) mass spectra can provide information about the branching pattern, differentiating between positional and geometric isomers can be difficult due to fragmentation patterns and potential double bond migration. Future directions include the use of softer ionization techniques and advanced MS/MS methods to generate more structurally informative fragment ions. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an emerging technique that separates ions based on their size, shape, and charge, offering a promising avenue for resolving isomeric mixtures.

Chiral Chromatography , especially High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases, is the gold standard for separating and quantifying enantiomers. The development of new and more effective chiral stationary phases that can resolve a wider range of branched alkenes with high efficiency will be a key area of future research.

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. By measuring the differential absorption of left and right circularly polarized infrared light, VCD provides a unique spectroscopic fingerprint of each enantiomer. The integration of VCD with quantum chemical calculations is a rapidly growing area that will enable the confident assignment of the absolute stereochemistry of (E)-2-Undecene, 6-methyl- and its derivatives.

| Technique | Application for (E)-2-Undecene, 6-methyl- | Future Research Focus |

| Advanced NMR | E/Z isomer differentiation, structural elucidation. | Higher field strengths, novel pulse sequences. |

| Advanced MS | Identification and quantification, branching analysis. | Softer ionization, IMS-MS, MS/MS fragmentation studies. |

| Chiral Chromatography | Enantiomer separation and quantification. | Development of new chiral stationary phases. |

| Vibrational Circular Dichroism | Determination of absolute configuration. | Integration with computational chemistry for spectral prediction. |

Deeper Elucidation of Biological Roles and Mechanisms as Semiochemicals

Branched alkenes are known to play crucial roles as semiochemicals in the insect world, acting as pheromones and kairomones that mediate a wide range of behaviors. A deeper understanding of the specific biological roles and mechanisms of action of (E)-2-Undecene, 6-methyl- is a significant area for future research.

Many insects utilize cuticular hydrocarbons (CHCs), which are a complex mixture of long-chain alkanes and alkenes, for chemical communication. These compounds can convey information about species, sex, reproductive status, and social caste. It is plausible that (E)-2-Undecene, 6-methyl- functions as a component of the CHC profile in certain insect species. Future research will involve the detailed chemical analysis of insect cuticles to identify the presence of this specific compound and its correlation with particular biological functions.

The biosynthesis of branched hydrocarbons in insects is an area of active investigation. It is generally understood that these compounds are derived from fatty acid precursors. The introduction of a methyl branch typically involves the substitution of a malonyl-CoA with a methylmalonyl-CoA during fatty acid synthesis. Subsequent elongation, reduction, and decarboxylation steps lead to the final hydrocarbon. Future research will focus on identifying the specific enzymes and genetic pathways responsible for the biosynthesis of (E)-2-Undecene, 6-methyl-, including the enzymes that control the position of the methyl group and the stereochemistry of the double bond.

Understanding the chemoreception of branched alkenes is another key research frontier. This involves identifying the specific olfactory receptor neurons (ORNs) and receptor proteins in insect antennae that detect (E)-2-Undecene, 6-methyl-. Techniques such as single-sensillum recording (SSR) and heterologous expression of olfactory receptors will be instrumental in deorphanizing the receptors for this compound. Elucidating the signal transduction cascade that is initiated upon binding of the semiochemical to its receptor will provide a more complete picture of its mechanism of action.

Integration of Computational and Experimental Approaches for Reaction Prediction

The synergy between computational chemistry and experimental studies is poised to revolutionize the way we predict and understand the reactivity of molecules like (E)-2-Undecene, 6-methyl-. This integrated approach will accelerate the discovery of new reactions and the optimization of existing synthetic routes.

Density Functional Theory (DFT) is a powerful computational tool for studying the mechanisms of chemical reactions. DFT calculations can be used to model the transition states of potential reactions involving (E)-2-Undecene, 6-methyl-, providing insights into reaction pathways, activation energies, and stereochemical outcomes. This information can be used to predict the feasibility of a reaction and to design experiments that favor the desired product. For example, DFT could be used to predict the regioselectivity and stereoselectivity of electrophilic additions to the double bond, taking into account the electronic and steric effects of the methyl group.

Machine Learning (ML) is another rapidly developing area with significant potential for reaction prediction. By training algorithms on large datasets of known chemical reactions, ML models can learn to predict the products of new reactions with increasing accuracy. For (E)-2-Undecene, 6-methyl-, ML models could be used to predict its reactivity in a wide range of conditions, identify optimal catalysts for its synthesis, and even suggest novel reactions that have not yet been explored experimentally.

Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of a molecule with its biological activity. By developing QSAR models for semiochemicals, researchers can predict the potential pheromonal activity of new compounds based on their molecular descriptors. This approach could be used to design and screen virtual libraries of branched alkenes, including derivatives of (E)-2-Undecene, 6-methyl-, to identify candidates with enhanced or specific biological activities.

| Computational Approach | Application to (E)-2-Undecene, 6-methyl- | Future Research Directions |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of stereoselectivity. | Higher accuracy methods, modeling of complex reaction environments. |

| Machine Learning (ML) | Prediction of reaction outcomes, optimization of reaction conditions. | Development of larger and more diverse training datasets. |

| QSAR | Prediction of biological activity as a semiochemical. | Integration of 3D structural information, development of more predictive models. |

Sustainable Production Methods and Green Chemistry Initiatives

In line with the growing emphasis on sustainability in the chemical industry, future research on (E)-2-Undecene, 6-methyl- will undoubtedly focus on the development of environmentally friendly and economically viable production methods.

Metabolic Engineering of microorganisms offers a promising route to the sustainable production of branched alkenes from renewable feedstocks. By engineering the metabolic pathways of bacteria or yeast, it may be possible to produce (E)-2-Undecene, 6-methyl- through fermentation. This would involve introducing the necessary genes for the biosynthesis of the specific branched fatty acid precursor and the subsequent conversion to the target alkene. A key challenge will be to control the regioselectivity of methylation and the stereoselectivity of double bond formation within the microbial host.

Biocatalysis , the use of enzymes to catalyze chemical reactions, is another cornerstone of green chemistry. The discovery and engineering of enzymes that can selectively synthesize (E)-2-Undecene, 6-methyl- from simple starting materials would be a significant breakthrough. This could involve the use of lipases for the resolution of chiral intermediates or the development of novel enzymes that can directly catalyze the formation of the branched alkene structure.

The use of renewable feedstocks is central to sustainable chemical production. Fatty acids derived from plant oils or algal biomass could serve as starting materials for the synthesis of (E)-2-Undecene, 6-methyl-. Research will focus on developing efficient methods for the conversion of these renewable resources into the desired product, potentially through a combination of biocatalytic and chemocatalytic steps. Furthermore, exploring green chemistry principles in traditional synthetic routes, such as the use of safer solvents, energy-efficient reaction conditions, and catalysts based on abundant and non-toxic metals like iron, will be crucial.

Exploration of New Industrial Applications for Branched Alkenes

While the role of branched alkenes as semiochemicals is a major focus of research, their unique physical and chemical properties also make them attractive candidates for a range of industrial applications. Future research will explore these new avenues, potentially leading to the development of novel materials and products.

Polymers and Materials Science: Branched alkenes can be used as monomers or co-monomers in polymerization reactions to produce polymers with tailored properties. The presence of a methyl branch can influence the polymer's crystallinity, melting point, and mechanical properties. Future research could explore the incorporation of (E)-2-Undecene, 6-methyl- into polyethylene (B3416737) or polypropylene (B1209903) to create new plastics with enhanced flexibility, impact resistance, or other desirable characteristics.

Lubricants and Surfactants: The long, branched hydrocarbon chain of (E)-2-Undecene, 6-methyl- suggests its potential use as a base oil for synthetic lubricants or as a precursor for the synthesis of surfactants. The branching can improve the low-temperature fluidity of lubricants and modify the surface-active properties of surfactants. Research in this area would involve the synthesis and evaluation of derivatives of (E)-2-Undecene, 6-methyl- for these applications.

Fine Chemicals and Pharmaceuticals: The chiral center and the reactive double bond of (E)-2-Undecene, 6-methyl- make it a potentially valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Future research could explore its use as a starting material in the synthesis of new bioactive compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing high-purity (E)-6-methyl-2-undecene?

- Methodological Answer : The synthesis of (E)-6-methyl-2-undecene typically involves catalytic isomerization of precursor olefins or Wittig reactions with tailored aldehydes and phosphonium ylides. For example, isomerization of 5-methyl-1-undecene using palladium-based catalysts can yield the (E)-isomer selectively. Purification via fractional distillation under reduced pressure (e.g., 10–15 mmHg) is critical to achieve >95% purity, as confirmed by gas chromatography (GC) with flame ionization detection .

Q. How can researchers differentiate between (E)- and (Z)-isomers of 6-methyl-2-undecene?

- Methodological Answer : Isomeric differentiation requires coupling nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS). For NMR, the coupling constants () of vinylic protons in NMR spectra distinguish (E)-isomers () from (Z)-isomers (). GC-MS retention indices and fragmentation patterns, cross-referenced with NIST and Wiley spectral libraries, further validate isomer identity .

Advanced Research Questions

Q. How does the inclusion of (E)-6-methyl-2-undecene influence fuel combustion dynamics in controlled studies?

- Methodological Answer : In fuel formulations, (E)-6-methyl-2-undecene’s branched structure enhances octane ratings by reducing premature autoignition. Researchers should design combustion experiments in cooperative fuel research (CFR) engines, measuring research octane number (RON) and monitoring knock resistance. Comparative studies with linear olefins (e.g., 1-undecene) isolate structural effects on combustion efficiency .

Q. What computational methods are suitable for predicting the reactivity of (E)-6-methyl-2-undecene in radical-mediated reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model bond dissociation energies (BDEs) and radical stabilization. For example, calculate the C-H BDE at the allylic position to predict hydrogen abstraction rates. Validate predictions against experimental kinetic data from laser flash photolysis or electron paramagnetic resonance (EPR) spectroscopy .

Q. How should researchers address contradictions in reported physicochemical properties of (E)-6-methyl-2-undecene?

- Methodological Answer : Discrepancies in properties like boiling points or solubility often arise from impurities or measurement techniques. Conduct systematic reviews (PRISMA guidelines) to compare studies, prioritizing data from NIST-validated methods. Replicate key experiments using standardized protocols (e.g., ASTM D86 for distillation curves) and report uncertainty intervals .

Q. What strategies optimize the detection of trace (E)-6-methyl-2-undecene in complex hydrocarbon mixtures?

- Methodological Answer : Use multidimensional chromatography (GC×GC) paired with time-of-flight mass spectrometry (TOF-MS) for enhanced resolution. Pre-concentration via solid-phase microextraction (SPME) improves sensitivity. For quantification, employ internal standards (e.g., deuterated dodecane) to correct for matrix effects .

Ethical and Reproducibility Considerations

- Data Transparency : Raw chromatographic data and computational input files should be archived in supplemental materials or repositories like Zenodo to facilitate replication .

- Citation Standards : Cite primary literature over reviews when referencing physicochemical data. Use ACS or RSC citation styles for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.